lithium;2-methylpropan-2-olate

Description

Significance in Modern Synthetic Chemistry

The significance of lithium;2-methylpropan-2-olate in contemporary synthetic chemistry is extensive, primarily due to its function as a strong yet sterically hindered base. This property is crucial for a variety of organic reactions where the removal of a proton is required without the complication of nucleophilic attack. leapchem.comwikipedia.org

Its principal applications include:

Deprotonation and Enolate Formation: It is widely used for the deprotonation of ketones, esters, and other carbonyl compounds to form enolates, which are key intermediates in the synthesis of more complex molecules. leapchem.commt.com For instance, it is instrumental in the α-alkylation of ketones. chemicalbook.comrsc.org

Elimination Reactions: Lithium tert-butoxide is effective in promoting dehydrohalogenation reactions to form alkenes. atamanchemicals.comwikipedia.org Due to its steric bulk, it often favors the formation of the less substituted (Hofmann) product. masterorganicchemistry.comchadsprep.com

Catalysis: The compound serves as a catalyst in numerous organic transformations, including aldol (B89426) condensations, rearrangements, and polymerization reactions. ontosight.aichemimpex.com It has been shown to efficiently promote the α-alkylation of ketones with primary alcohols without the need for a transition metal catalyst. rsc.org

Synthesis of Complex Molecules: Its ability to facilitate the formation of carbon-carbon bonds with high precision makes it an invaluable tool in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. chemimpex.comontosight.ai For example, it is used in the synthesis of active pharmaceutical ingredients (APIs) for treating conditions like cancer and inflammatory diseases. ontosight.ai

Materials Science: Lithium tert-butoxide is employed as a precursor in the preparation of lithium-containing thin films, such as those used in lithium-ion batteries. leapchem.comaip.orgosti.gov It is a common lithium source for atomic layer deposition (ALD) processes. aip.orgacs.org

The following table summarizes key applications of this compound in modern synthetic chemistry:

Interactive Data Table: Applications of this compound| Application | Reaction Type | Role of this compound | Significance in Synthesis |

|---|---|---|---|

| Enolate Formation | Deprotonation | Strong, non-nucleophilic base | Creation of key intermediates for C-C bond formation. leapchem.commt.com |

| Dehydrohalogenation | Elimination | Base | Synthesis of alkenes, often with non-Zaitsev selectivity. atamanchemicals.comchadsprep.com |

| α-Alkylation of Ketones | Alkylation | Base/Catalyst | Introduction of alkyl groups to ketone structures. chemicalbook.comrsc.org |

| Transesterification | Catalysis | Catalyst | Synthesis of esters under mild, transition-metal-free conditions. rsc.orgrsc.org |

| Polymerization | Initiation | Initiator | Control over polymer molecular weight and structure. chemimpex.com |

| Thin Film Deposition (ALD) | Precursor | Lithium source | Fabrication of materials for batteries and electronics. aip.orgosti.gov |

Historical Development of its Academic Applications

The preparation of lithium tert-butoxide can be achieved by reacting tert-butanol (B103910) with butyllithium (B86547). wikipedia.org The commercial availability of both the solid and solutions in various solvents has made it a staple reagent in academic and industrial research laboratories. chemicalbook.comchemicalbook.com

Key historical points in its academic application include:

Rise of Organometallic Chemistry: The exploration of organometallic reagents, particularly organolithium compounds, in the mid-20th century paved the way for the use of lithium alkoxides like lithium tert-butoxide. The work on butyllithium and other organolithium reagents highlighted their utility as strong bases. mt.com

Understanding of Steric Effects: The concept of steric hindrance became a cornerstone of physical organic chemistry, leading to the rational design and use of bulky reagents. The recognition that the tert-butyl group could prevent nucleophilic reactions while preserving basicity was a significant conceptual advance that spurred the use of compounds like potassium tert-butoxide and lithium tert-butoxide. chegg.commasterorganicchemistry.com

Development of Selective Reactions: As synthetic targets became more complex, the need for highly selective reagents grew. Lithium tert-butoxide's ability to favor Hofmann elimination products over the thermodynamically more stable Zaitsev products in certain cases provided chemists with a valuable tool for controlling regioselectivity in elimination reactions. chadsprep.com

Advancements in Catalysis: More recently, the catalytic properties of lithium tert-butoxide have been explored, demonstrating its effectiveness in promoting reactions without the need for transition metals, which aligns with the principles of green chemistry. rsc.org

Applications in Materials Science: The late 20th and early 21st centuries saw the expansion of lithium tert-butoxide's use beyond traditional organic synthesis into materials science, particularly with the rise of lithium-ion battery technology and the need for new precursor materials for thin-film deposition techniques like ALD. aip.orgosti.govresearchgate.net

The following table presents a timeline of the conceptual and technological developments that influenced the academic application of this compound.

Interactive Data Table: Historical Development Context| Era | Key Development | Impact on this compound Application |

|---|---|---|

| Mid-20th Century | Growth of Organolithium Chemistry | Established the foundation for using lithium-based reagents as strong bases. mt.com |

| Mid-20th Century | Understanding Steric Hindrance | Rationalized the use of bulky bases for selective deprotonation. chegg.commasterorganicchemistry.com |

| Late 20th Century | Focus on Selective Synthesis | Increased use in reactions requiring regiochemical control, like Hofmann eliminations. chadsprep.com |

| Late 20th/Early 21st Century | Rise of Green Chemistry | Explored as a transition-metal-free catalyst. rsc.org |

| Early 21st Century | Advancements in Materials Science | Employed as a precursor for lithium-containing materials in batteries and electronics. aip.orgosti.gov |

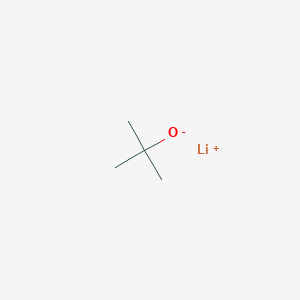

Structure

2D Structure

Properties

IUPAC Name |

lithium;2-methylpropan-2-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9O.Li/c1-4(2,3)5;/h1-3H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZWQNOHZMQIFBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC(C)(C)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Li+].CC(C)(C)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9LiO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

80.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Structure and Aggregation Phenomena of Lithium;2 Methylpropan 2 Olate

Oligomeric Architectures in Solid and Solution States

The structural chemistry of lithium tert-butoxide is dominated by its tendency to form oligomeric aggregates. These structures are composed of repeating Li-O units, which assemble into well-defined, multi-membered clusters. The specific architecture of these aggregates is not fixed but is rather a function of the physical state (solid or solution) and the surrounding solvent environment.

Hexameric and Octameric Forms

In the solid state, lithium tert-butoxide has been shown through X-ray crystallography to exist in at least two stable oligomeric forms: a hexamer, [(t-BuOLi)₆], and an octamer, [(t-BuOLi)₈]. wikipedia.orgnih.gov

The hexameric form is the thermodynamically favored and more commonly observed aggregate. nih.gov Its structure is often described as a prismatic Li₆O₆ core. wikipedia.org In contrast, the octameric form is a kinetically stable species that can be isolated under specific conditions, such as the controlled reaction of tert-butyllithium (B1211817) with molecular oxygen in a hydrocarbon solvent. nih.gov Single-crystal X-ray diffraction studies have revealed that the octamer's structure corresponds to the fusion of two tetrameric cubane-like units that are face-opened. nih.gov While stable in benzene (B151609) solution at room temperature, heating the octameric form will cause it to rearrange into the more thermodynamically stable hexamer. nih.gov

| Property | Hexameric Form [(t-BuOLi)₆] | Octameric Form [(t-BuOLi)₈] |

|---|---|---|

| Thermodynamic Stability | Thermodynamically favored | Kinetically stable |

| Core Structure | Prismatic Li₆O₆ core | Fusion of two face-opened tetrameric cubanes |

| Method of Observation | Commonly isolated, characterized by X-ray crystallography | Formed under specific kinetic control, characterized by X-ray crystallography |

| Behavior upon Heating | Stable | Rearranges to the hexameric form |

Influence of Solvent on Aggregation State

The aggregation state of lithium tert-butoxide is highly sensitive to the nature of the solvent. The solvent's polarity and coordinating ability play a crucial role in either maintaining or disrupting the oligomeric structures observed in the solid state. researchgate.net

In non-coordinating hydrocarbon solvents like benzene or heptane, lithium tert-butoxide tends to maintain a high degree of aggregation, existing predominantly as the hexamer. nih.govyoutube.com This is due to the lack of solvent molecules capable of coordinating to the lithium centers and breaking up the Li-O framework.

In contrast, coordinating solvents, particularly polar aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethoxyethane (DME), can significantly influence the aggregation equilibrium. researchgate.netnih.gov These solvents can coordinate to the lithium cations, leading to the fragmentation of larger aggregates into smaller ones, such as tetramers or dimers. For instance, THF is known to deaggregate organolithium compounds, which often leads to a marked increase in their reactivity. nih.gov The degree of aggregation is substantially higher in less-coordinating ethers like methyl tert-butyl ether (MTBE) when compared to THF. researchgate.net

Strongly coordinating Lewis basic additives, such as hexamethylphosphoramide (B148902) (HMPA), can induce even more profound changes in the aggregation state. The addition of HMPA can shift the equilibrium away from simple aggregates towards the formation of solvent-separated ion pairs or more complex structures like triple ion pairs. nih.gov

| Solvent Type | Example Solvent | Effect on Aggregation |

|---|---|---|

| Non-coordinating Hydrocarbon | Benzene, Heptane | Promotes high aggregation (e.g., hexamer) |

| Coordinating Ether | Tetrahydrofuran (THF) | Causes deaggregation to smaller oligomers (e.g., tetramers, dimers) |

| Less-coordinating Ether | Methyl tert-butyl ether (MTBE) | Maintains a higher degree of aggregation compared to THF |

| Strongly Coordinating Additive | Hexamethylphosphoramide (HMPA) | Induces formation of ion pairs and complex aggregates |

Spectroscopic Characterization of Aggregates

The elucidation of the solution-state structures of lithium tert-butoxide aggregates relies heavily on various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for this purpose.

Multinuclear NMR Spectroscopy , including ¹³C, ⁶Li, and ⁷Li NMR, provides detailed information about the aggregation state. acs.orgacs.org The chemical shifts and coupling constants observed in these spectra are sensitive to the local chemical environment of the lithium and carbon atoms within the aggregate. For instance, the observation of scalar coupling between ¹³C and ⁶Li can be used to determine the number of lithium atoms directly bonded to the alkoxide oxygen, thereby providing insight into the size of the aggregate. acs.org

X-ray Crystallography remains the definitive method for determining the precise three-dimensional structure of these aggregates in the solid state. It has provided the foundational evidence for the existence of the hexameric and octameric forms. wikipedia.orgnih.govunt.edu

Cryoscopy , a technique that measures the freezing point depression of a solvent, has been employed to determine the molar mass of the aggregate in solution. This method was instrumental in confirming that the octameric structure observed in the solid state persists in benzene solution. nih.gov

Reactivity Modulations through Aggregation Control

The aggregation state of lithium tert-butoxide is not merely a structural curiosity; it directly impacts the compound's reactivity. The general principle is that smaller, less-aggregated species are more reactive than larger, more stable oligomers. researchgate.net This is because the lithium centers in smaller aggregates are more sterically accessible and coordinatively unsaturated, making them more available to participate in chemical reactions.

By manipulating the solvent, the equilibrium between different aggregate states can be shifted, thereby controlling the reactivity of the system. For example, conducting a reaction in a coordinating solvent like THF, which promotes deaggregation, typically results in a significant rate enhancement compared to the same reaction in a non-coordinating hydrocarbon solvent. nih.gov Conversely, reactions can be exceptionally slow in solvents like MTBE, where the reagent exists in a more highly aggregated and less reactive state. researchgate.net

Furthermore, the formation of mixed aggregates can dramatically alter reactivity. When lithium tert-butoxide is combined with other organometallic reagents, such as n-butyllithium, mixed aggregates are formed that exhibit significantly higher basicity than either component alone. These combinations, often referred to as "Lochmann-Schlosser superbases," demonstrate how controlling aggregation through the introduction of other species can unlock enhanced and unique reactivity profiles. wikipedia.org Therefore, the strategic control of aggregation is a key tool for tuning the reactivity and selectivity of lithium tert-butoxide in organic synthesis. samaterials.com

Fundamental Reactivity: Mechanistic Studies and Reaction Pathways

Role as a Sterically Hindered Non-Nucleophilic Base

The defining feature of lithium tert-butoxide is its role as a sterically hindered, non-nucleophilic base. wikipedia.org The term "non-nucleophilic" signifies that it preferentially abstracts a proton (acting as a Brønsted-Lowry base) rather than attacking an electron-deficient center (acting as a nucleophile). wikipedia.orglibretexts.org This selectivity is a direct consequence of the steric bulk of the tert-butoxide anion. The three methyl groups surrounding the central carbon atom physically obstruct the oxygen atom from approaching and forming a bond with an electrophilic carbon atom, a process necessary for nucleophilic substitution. libretexts.orgreddit.com However, protons, being small and located on the periphery of substrate molecules, remain accessible for abstraction. libretexts.orgmasterorganicchemistry.com This combination of high basicity and low nucleophilicity makes lithium tert-butoxide an invaluable tool for specific chemical transformations where proton removal is desired without competing substitution reactions. wikipedia.orgreddit.com

The steric hindrance of lithium tert-butoxide allows for highly selective deprotonation reactions. A classic application is the generation of enolates from carbonyl compounds, such as esters, without the complication of nucleophilic attack at the carbonyl carbon. wikipedia.org In reactions like the Claisen ester condensation, a strong base is required to deprotonate the α-carbon of an ester. While a less hindered base like sodium ethoxide could act as both a base and a nucleophile (leading to transesterification), the bulky nature of lithium tert-butoxide ensures that it acts exclusively as a base, cleanly forming the desired enolate intermediate. wikipedia.org This selectivity is crucial for controlling the reaction pathway and maximizing the yield of the intended product. The base's size dictates that it will preferentially abstract the most sterically accessible proton, a principle that is fundamental to its synthetic utility.

When an asymmetrical ketone possesses protons on two different α-carbons, the choice of base and reaction conditions can determine which regioisomeric enolate is formed. This leads to the concepts of kinetic and thermodynamic control. masterorganicchemistry.com

Kinetic Enolate: This enolate is formed faster. Its formation involves the removal of the less sterically hindered proton from the less substituted α-carbon. masterorganicchemistry.comudel.edu Strong, bulky bases like lithium diisopropylamide (LDA) at low temperatures are typically used to favor the kinetic enolate because the reaction is rapid, irreversible, and governed by the ease of proton access. udel.edukhanacademy.org

Thermodynamic Enolate: This enolate is the more stable of the two isomers, typically featuring a more substituted double bond. masterorganicchemistry.comudel.edu Its formation is favored under conditions that allow for equilibrium to be established, such as higher temperatures and the use of weaker, less hindered bases (e.g., sodium ethoxide). udel.edufiveable.me The system eventually settles on the lowest energy state, which is the thermodynamic enolate.

Lithium tert-butoxide occupies an interesting position in this context. Due to its significant steric bulk, it can be used to favor the formation of the kinetic enolate by abstracting the more accessible, less hindered proton. masterorganicchemistry.comyoutube.com However, compared to extremely strong bases like LDA (the pKa of its conjugate acid, diisopropylamine, is ~36), lithium tert-butoxide is a somewhat weaker base (the pKa of its conjugate acid, tert-butanol (B103910), is ~18). wikipedia.orglibretexts.org This means that under certain conditions, particularly at higher temperatures, the deprotonation can be reversible, allowing for equilibration and the eventual predominance of the more stable thermodynamic enolate . udel.edu

Table 1: Conditions Favoring Kinetic vs. Thermodynamic Enolate Formation

| Factor | Kinetic Enolate | Thermodynamic Enolate |

| Base | Strong, sterically hindered (e.g., LDA, LiTMP) | Weaker, less hindered (e.g., NaOEt, NaH) |

| Temperature | Low (e.g., -78 °C) | Higher (e.g., 0 °C to room temp.) |

| Reaction Time | Short | Long (to allow for equilibrium) |

| Solvent | Aprotic | Protic or Aprotic |

| Resulting Enolate | Less substituted, forms faster | More substituted, more stable |

This interactive table summarizes the general conditions that influence the selective formation of kinetic versus thermodynamic enolates.

Lithium tert-butoxide is widely employed in elimination reactions, specifically bimolecular elimination (E2) reactions, to form alkenes. ulethbridge.ca The regioselectivity of these reactions—that is, which constitutional isomer of the alkene is formed—is highly dependent on the steric properties of the base.

Two empirical rules generally predict the outcome of elimination reactions:

Zaitsev's Rule: Predicts that the major product will be the more substituted, and therefore more thermodynamically stable, alkene. This outcome is common when using small, unhindered bases like sodium ethoxide or hydroxide (B78521). chemistnotes.comlibretexts.org

Hofmann's Rule: Predicts that the major product will be the less substituted alkene. This pathway is favored when using a sterically bulky base or when the substrate has a poor leaving group. chemistrysteps.commasterorganicchemistry.comlibretexts.org

Due to its significant steric bulk, lithium tert-butoxide preferentially follows the Hofmann elimination pathway . masterorganicchemistry.comchemistrysteps.com The large tert-butyl group hinders the base from accessing the more sterically congested internal β-protons that would lead to the Zaitsev product. chemistrysteps.comyoutube.com Instead, it more easily abstracts a proton from the less hindered, terminal position (e.g., a methyl group). masterorganicchemistry.com This steric steering results in the predominant formation of the less substituted alkene, even though it is the less thermodynamically stable isomer. chemistrysteps.comyoutube.com This control over regioselectivity makes lithium tert-butoxide a powerful reagent for synthesizing specific alkene isomers that are inaccessible with smaller bases.

Table 2: Regioselectivity in the E2 Elimination of 2-Bromobutane

| Base | Major Product | Minor Product | Selectivity |

| Sodium Ethoxide (CH₃CH₂ONa) | 2-Butene (Zaitsev) | 1-Butene (Hofmann) | Zaitsev-favored |

| Lithium tert-Butoxide ((CH₃)₃COLi) | 1-Butene (Hofmann) | 2-Butene (Zaitsev) | Hofmann-favored |

This interactive table illustrates how the choice of base dictates the major product in an E2 elimination reaction, highlighting the Hofmann selectivity of lithium tert-butoxide.

Activation and Catalysis in Organic Transformations

Beyond its classical role as a stoichiometric base, lithium tert-butoxide has emerged as an effective catalyst and activator in a variety of organic transformations. Its ability to participate in catalytic cycles without the need for transition metals is of growing interest in sustainable chemistry.

Research has demonstrated that lithium tert-butoxide can efficiently promote the α-alkylation of ketones with primary alcohols in the absence of any transition-metal catalyst. rsc.org In this transformation, the base is thought to facilitate a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. The alcohol is first oxidized to an aldehyde, which then undergoes an aldol (B89426) condensation with the enolate of the ketone (also formed by the action of the base). The resulting intermediate is then dehydrated and the C=C double bond is reduced to furnish the α-alkylated ketone product. This process showcases the ability of lithium tert-butoxide to catalyze multiple steps within a single reaction vessel, leading to high reaction efficiency. For example, the reaction of acetophenone (B1666503) with phenylmethanol in the presence of lithium tert-butoxide can produce the corresponding α-alkylated product in yields as high as 92%. rsc.org

The reactivity of lithium tert-butoxide is profoundly influenced by its aggregation state and coordination chemistry, which are centered on the Lewis acidic nature of the lithium cation (Li⁺). Due to the small ionic radius and correspondingly high charge density of the Li⁺ ion, it has a strong tendency to coordinate with Lewis bases (electron-pair donors). libretexts.org

Single Electron Transfer Processes

The involvement of alkali metal tert-butoxides in single electron transfer (SET) processes has been a subject of considerable investigation, revealing nuanced reactivity that is highly dependent on the specific metal cation. While potassium tert-butoxide (KOtBu) is frequently implicated in reactions proceeding through radical mechanisms, extensive research indicates that lithium tert-butoxide (lithium;2-methylpropan-2-olate) often does not participate in analogous SET pathways. Mechanistic studies frequently highlight that even in the case of potassium tert-butoxide, the alkoxide itself may not be the direct electron donor. Instead, it often reacts with an organic additive or solvent to generate the true electron-donating species in situ. mdpi.comresearchgate.net

Investigations into transition-metal-free coupling reactions, such as the coupling of haloarenes with arenes, have shown that these processes are promoted by KOtBu in combination with an organic additive. mdpi.com The prevailing mechanism suggests that the tert-butoxide anion is not the species responsible for the electron transfer to the aryl halide. mdpi.comacs.org Rather, a reaction between KOtBu and the additive forms an organic electron donor that initiates the radical chain mechanism. mdpi.com

In contrast, comparative studies have demonstrated that lithium tert-butoxide is often inactive under conditions where potassium tert-butoxide promotes reactions thought to involve SET. For instance, in the silylation of aromatic heterocycles with hydrosilanes, KOtBu serves as an active catalyst, whereas both sodium tert-butoxide and lithium tert-butoxide are reported to be inactive. The proposed mechanism for this transformation does not involve a single electron transfer step.

The discussion of SET in the context of tert-butoxides has been largely shaped by research on KOtBu. For example, the reaction of KOtBu with tetrahalomethanes in the presence of adamantane (B196018) was investigated to determine if it behaves as a single electron donor. Experimental and computational evidence suggested that an analogous electron transfer to that seen with NaOH does not occur. Instead, the reaction proceeds through the formation of hypohalites. mdpi.com

Furthermore, the reaction between potassium tert-butoxide and nitrobenzene (B124822) in tetrahydrofuran (B95107) has been shown to produce the radical anion of nitrobenzene. researchgate.net However, mechanistic studies involving isotopic labeling and the presence of molecular oxygen indicated that the substitution occurs through the formation of a dianion followed by electron transfer, rather than a direct SET from the tert-butoxide. researchgate.net

The potential for a photoinduced electron transfer has also been explored. A complex formed between benzophenone (B1666685) and KOtBu can be photoexcited, leading to an electron transfer from the alkoxide. acs.org This reactivity is specific to the potassium salt; no such effect is observed with sodium tert-butoxide, further underscoring the crucial role of the alkali metal cation. acs.org

Detailed research findings and data tables specifically documenting single electron transfer processes for lithium tert-butoxide are not prevalent in the scientific literature. The existing body of research suggests that LiOtBu is not a potent single electron donor, and its reactivity in contexts where SET might be anticipated is significantly different from that of its potassium counterpart. The primary role of lithium tert-butoxide is overwhelmingly characterized by its function as a strong base in organic synthesis. wikipedia.org

Advanced Applications in Synthetic Organic Chemistry

Metalation Chemistry and Regioselectivity

Lithium tert-butoxide plays a significant role in metalation chemistry, primarily as a component of mixed-metal superbases, such as LICKOR reagents (n-BuLi/KOtBu), which exhibit enhanced reactivity and unique selectivity compared to their individual components. advancedsciencenews.comacs.org These reagents facilitate the deprotonation of weakly acidic C-H bonds, enabling the subsequent functionalization of a wide array of organic substrates.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. dntb.gov.uadntb.gov.ua The strategy relies on a directing metalation group (DMG) on an aromatic ring, which coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho-position. dntb.gov.uawikipedia.org While alkyllithiums are the primary deprotonating agents, the inclusion of potassium tert-butoxide, which can be formed in situ from lithium tert-butoxide, creates a superbasic LICKOR mixture that can alter or enhance regioselectivity. acs.org For instance, in the metalation of o-anisic acid, using s-BuLi/TMEDA results in metalation adjacent to the carboxylate group. In contrast, employing the n-BuLi/t-BuOK superbase reverses this selectivity, demonstrating the profound impact of the reagent system on the reaction's outcome. acs.org

Beyond the immediate vicinity of a directing group, certain reagent systems can achieve metalation at more distant positions. These directed remote metalation (DreM) transformations are synthetically valuable for accessing highly substituted aromatic systems that are otherwise difficult to prepare. acs.org The superbasic mixture of n-butyllithium and potassium tert-butoxide (LICKOR) has been successfully employed in such remote metalations. For example, it can deprotonate biphenyl-2-carboxylic acid at the remote C2'-position, leading to a dianion that cyclizes to form the fluorenone skeleton. acs.org In other systems, such as oxygen heterocycles, traditional DoM strategies favor ortho-lithiation. However, by modifying the lithium reagent system, for instance by using t-BuLi in the presence of phosphoramides, the typical directing effects of heteroatoms can be overridden to achieve selective deprotonation at remote sp³ C-H bonds, showcasing a pathway to functionalization away from the activating group. nih.gov

The utility of lithium tert-butoxide-containing superbasic systems extends across various classes of substrates.

Olefinic Substrates: The stoichiometric mixture of n-butyllithium and potassium tert-butoxide is particularly effective for the selective metalation of allylic C-H bonds in alkenes, dienes, and trienes. advancedsciencenews.com This process generates highly nucleophilic allylmetal compounds, which are essentially potassium derivatives. The reaction exhibits a clear order of reactivity for deprotonation: methyl > methylene > methine. advancedsciencenews.com

Aromatic Substrates: As discussed in the context of DoM, aromatic substrates are readily metalated, with the regioselectivity governed by directing groups and the specific base system employed. acs.orgtcichemicals.com

Heterocyclic Substrates: The metalation of heterocycles is a key method for their functionalization. The choice of base is critical for controlling the site of metalation. For example, 1-(2,2-diethylbutanoyl)indole can be lithiated regioselectively at the C-3 position using sec-BuLi–PMDTA. However, switching the reagent system to sec-BuLi–tert-BuOK directs the lithiation to the C-2 position. nih.gov Lithium tert-butoxide itself can also mediate reactions on heterocycles; it facilitates the direct carboxylation of unprotected indoles and pyrroles with carbon dioxide, a transition-metal-free process that relies on the basicity of LiOtBu to deprotonate the N-H bond. nih.gov

Regioselectivity is a cornerstone of modern synthesis, and lithium tert-butoxide, either alone or as part of a mixed-metal base, provides a tool for precise chemical modifications. In the metalation of m-anisic acid, the directors work in concert to guide lithiation to the C-2 position with LTMP. In contrast, the n-BuLi/t-BuOK superbase preferentially deprotonates the C-4 position, which is ortho to the methoxy group and para to the carboxylate. acs.org Another example of regioselective functionalization is the α-amination of ethers. In the presence of lithium tert-butoxide, N-chloroimides can achieve a metal-free, regioselective α-amination to produce hemiaminal ethers in good yields. researchgate.net

Cross-Coupling and Coupling Reactions

Lithium tert-butoxide serves as a critical base in a variety of transition metal-catalyzed cross-coupling reactions. Its role is typically to facilitate the formation of a key organometallic intermediate or to activate one of the coupling partners, enabling the catalytic cycle to proceed.

Lithium tert-butoxide has been successfully employed as a base in copper- and palladium-catalyzed reactions. In copper-catalyzed C-H arylations of heterocycles like benzoxazole with aryl iodides, lithium tert-butoxide was found to be the optimal base, presumably facilitating the deprotonation of the heterocycle prior to reaction with the copper catalyst and aryl iodide. nih.govacs.org It is also used with a copper(I) iodide catalyst for the cross-coupling of epoxides with gem-diborylmethane to furnish γ-hydroxyl boronic esters. tcichemicals.com

A notable application is in the Barluenga cross-coupling reaction , which forms carbon-carbon bonds between N-tosylhydrazones and aryl halides to produce 1,1-disubstituted alkenes. nih.govchemrxiv.org In a palladium-catalyzed sequence to synthesize substituted indoles, the initial step involves a Barluenga coupling of various 2-nitroarylhalides with tosylhydrazones derived from ketones. This key transformation is carried out in the presence of a palladium catalyst and lithium tert-butoxide as the base. nih.gov The base is essential for the decomposition of the N-tosylhydrazone to generate a diazo compound in situ, which then enters the palladium catalytic cycle. chemrxiv.org The resulting 2-nitrostyrene products can then undergo a subsequent reductive cyclization to afford the target indoles. nih.gov

The table below summarizes the results of the Barluenga cross-coupling step for the synthesis of various 2-nitrostyrene precursors, highlighting the substrate scope and efficiency of the reaction using lithium tert-butoxide.

| Entry | 2-Nitroaryl Halide | Tosylhydrazone Derived From | Product (2-Nitrostyrene) | Yield (%) |

|---|---|---|---|---|

| 1 | 2-Bromo-1-nitrobenzene | Propiophenone | 1-(2-Nitrophenyl)-1-phenyl-1-propene | 74 |

| 2 | 2-Bromo-4-methyl-1-nitrobenzene | Propiophenone | 1-(4-Methyl-2-nitrophenyl)-1-phenyl-1-propene | 80 |

| 3 | 2-Bromo-4-fluoro-1-nitrobenzene | Propiophenone | 1-(4-Fluoro-2-nitrophenyl)-1-phenyl-1-propene | 83 |

| 4 | 1-Bromo-2-nitro-4-(trifluoromethyl)benzene | Propiophenone | 1-(2-Nitro-4-(trifluoromethyl)phenyl)-1-phenyl-1-propene | 98 |

| 5 | 2-Bromo-1-nitrobenzene | Acetophenone (B1666503) | 1-Nitro-2-styrylbenzene | 65 |

| 6 | 2-Bromo-1-nitrobenzene | Cyclohexanone | 1-(Cyclohex-1-en-1-yl)-2-nitrobenzene | 70 |

Data sourced from a study on the synthesis of substituted indoles via a Barluenga cross-coupling and reductive cyclization sequence. nih.gov The reaction conditions for the Barluenga coupling were: aryl halide (1 equiv), p-tosylhydrazone (1.5 equiv), PdCl₂(PPh₃)₂ (0.025 equiv), and lithium tert-butoxide (3.75 equiv) in 1,4-dioxane at 100 °C.

Transition Metal-Free Coupling Reactions

The development of carbon-carbon bond-forming reactions that avoid the use of transition metals is a significant area of research in green and sustainable chemistry. Lithium;2-methylpropan-2-olate has been identified as an effective mediator for such transformations.

A notable example is the α-alkylation of ketones with primary alcohols. In a transition-metal-free approach, this compound efficiently promotes this coupling reaction. Research has demonstrated that the purity of the this compound is crucial, with sublimed material providing excellent yields. Inductively coupled plasma atomic emission spectroscopy (ICP-AES) and mass spectrometry (ICP-MS) analyses have confirmed that the reaction's success is attributable to the base itself rather than trace transition metal contaminants rsc.org.

The reaction proceeds efficiently in various solvents, with toluene being particularly effective. The scope of the reaction is broad, accommodating a range of substituted acetophenones and primary alcohols, leading to the desired α-alkylated ketones in good to excellent yields.

Table 1: this compound Mediated α-Alkylation of Ketones with Primary Alcohols

| Ketone | Alcohol | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Acetophenone | Phenylmethanol | Toluene | 110 | 92 |

| 4'-Methylacetophenone | Phenylmethanol | Toluene | 110 | 85 |

| 4'-Methoxyacetophenone | Phenylmethanol | Toluene | 110 | 78 |

| 4'-Chloroacetophenone | Phenylmethanol | Toluene | 110 | 93 |

| Acetophenone | (4-Methoxyphenyl)methanol | Toluene | 110 | 81 |

C-C, C-Heteroatom, and Heteroatom-Heteroatom Bond Formation

As a strong base, this compound facilitates the deprotonation of a wide array of substrates, enabling the subsequent formation of new chemical bonds. Its application in this context is fundamental to many organic transformations.

C-C Bond Formation: Beyond the previously mentioned α-alkylation, this compound mediates the carboxylation of unprotected indoles and pyrroles with carbon dioxide. This transition-metal-free reaction proceeds effectively with an excess of the base under an ambient pressure of CO2 researchgate.net.

C-Heteroatom Bond Formation: The compound is instrumental in forming bonds between carbon and various heteroatoms. For instance, it mediates the efficient transesterification of N-hydroxyphthalimide (NHPI) esters with oximes to produce oxime esters (C-O bond formation) under mild, transition-metal-free conditions. Mechanistic studies, including density functional theory (DFT) calculations, suggest that the lithium cation plays a crucial role in stabilizing the transition state and facilitating the transformation researchgate.net. While extensive literature exists on the use of potassium tert-butoxide for a variety of C-N and C-S bond formations, the underlying principle of using a strong, non-nucleophilic base to generate a reactive nucleophile is directly applicable to this compound nih.gov. These reactions typically involve the deprotonation of an N-H or S-H bond, followed by nucleophilic attack on an electrophilic carbon source.

Heteroatom-Heteroatom Bond Formation: The principles of using this compound as a strong base can be extended to the formation of bonds between two heteroatoms. For example, the synthesis of disulfides from thiols can be promoted by a strong base. While specific examples detailing the use of this compound for a broad range of heteroatom-heteroatom bond formations are less common in the literature compared to its potassium counterpart, the fundamental reactivity is analogous.

Asymmetric Synthesis Catalysis

This compound plays a pivotal role in the in situ generation of chiral catalysts for asymmetric synthesis, leading to the formation of enantiomerically enriched products.

In combination with chiral ligands, this compound is a key component in catalytic systems for enantioselective Michael additions. A prominent example is the asymmetric Michael addition of ketones to acrylamides. Chiral lithium binaphtholates, prepared from the corresponding binaphthols and this compound, are highly effective catalysts for this transformation. The base facilitates the deprotonation of the ketone to form a lithium enolate, which then undergoes an enantioselective carbon-carbon bond formation with the acrylamide. A slight excess of this compound relative to the binaphthol ligand is often beneficial for the initial enolization of the ketone, thereby promoting the reaction.

Chiral lithium binaphtholate systems, generated in situ from a chiral binaphthol derivative and a lithium source such as this compound, are powerful catalysts for a variety of asymmetric transformations. These systems have been successfully applied to the enantioselective synthesis of cyanohydrins from aromatic aldehydes. The addition of co-activators like water or alcohol can significantly enhance the catalyst's performance, achieving high enantiomeric excess.

Furthermore, these chiral lithium binaphtholate catalysts are effective in the asymmetric addition of lithium acetylides to carbonyl compounds, producing chiral secondary and tertiary propargylic alcohols with high enantioselectivity. The choice of the binaphthol ligand is critical, with derivatives such as (R)-3,3′-diphenyl-2,2′-binaphthol often providing the best results.

Table 2: Enantioselective Michael Addition of Propiophenone to N,N-Dimethylacrylamide Catalyzed by a Chiral Lithium Binaphtholate System

| Entry | Lithium Source (mol%) | (S)-3,3'-Diphenyl-BINOL (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 1 | n-Butyllithium (20) | 10 | 45 | 80 |

| 2 | This compound (20) | 10 | 59 | 82 |

| 3 | This compound (15) | 10 | 32 | 81 |

| 4 | This compound (30) | 10 | 64 | 82 |

Polymerization and Material Modification

This compound is a valuable reagent in polymer chemistry, particularly in the realm of anionic polymerization, where it can function as both an initiator and a controlling agent.

In anionic polymerization, this compound can be used as a component of the initiating system. For the polymerization of (meth)acrylate esters, it is considered one of the oldest types of ligands used to stabilize the active centers, leading to a more controlled polymerization. The addition of lithium alkoxides like this compound can influence the polymerization by forming cross-aggregates with the propagating enolates, which are less reactive and can suppress termination reactions.

The effect of lithium alkoxides is also observed in the anionic copolymerization of styrene and isoprene. While this compound can retard the homopolymerization rate of both monomers, it can also influence the microstructure of the resulting polymer. For instance, in the polymerization of isoprene, the addition of lithium tert-amylates (a structurally similar alkoxide) at overstoichiometric concentrations can significantly increase the vinyl content of the polyisoprene. This demonstrates the role of lithium alkoxides in controlling the polymer's microstructure. The use of this compound in conjunction with other initiators allows for a degree of control over the molecular weight and polydispersity of the resulting polymers.

Table 3: Effect of Lithium Alkoxides on the Anionic Polymerization of Dienes

| Monomer | Initiator System | Alkoxide/Li Ratio | Effect on Polymerization Rate | Effect on Microstructure |

|---|---|---|---|---|

| Butadiene | Butyllithium (B86547)/Lithium;2-methylpropan-2-olate | 6 | Reduced by a factor of 6.25 | Little effect reported in some studies |

| Isoprene | Butyllithium/Lithium tert-amylate | >1 | Retarded | Increased vinyl content (from 6% to 33%) |

Role in Organometallic Chemistry and Reagent Development

Synthesis and Modification of Organolithium Reagents

Lithium tert-butoxide plays a significant role in modulating the reactivity and selectivity of organolithium reagents. guidechem.com While not typically a primary reagent for the de novo synthesis of simple alkyl or aryl lithium compounds, which are more commonly prepared from the corresponding halides and lithium metal, it is frequently used as an additive to fine-tune the behavior of existing organolithium species. wikipedia.orguniurb.it

The in situ generation of lithium tert-butoxide is a common laboratory practice, often achieved by the reaction of tert-butanol (B103910) with an organolithium reagent such as n-butyllithium (n-BuLi). wikipedia.orgchemicalbook.com This process itself is a modification of the parent organolithium reagent.

The primary function of lithium tert-butoxide in this context is to alter the aggregation state and the electronic environment of the organolithium reagent. researchgate.netacs.org Organolithium compounds in solution exist as aggregates (dimers, tetramers, hexamers, etc.), and the introduction of lithium tert-butoxide can lead to the formation of mixed aggregates. researchgate.netacs.org These mixed aggregates often exhibit different reactivity profiles compared to the homo-aggregated organolithium species. For instance, the basicity and nucleophilicity of the organolithium can be attenuated or enhanced depending on the structure of the mixed aggregate and the reaction conditions. This modification is crucial for achieving chemoselectivity in complex organic syntheses.

A key aspect of this modification is the breaking of larger organolithium aggregates into smaller, more reactive species. This deaggregation can increase the rate of reaction by making the carbanionic center more accessible. Conversely, the formation of stable mixed aggregates can also lead to increased selectivity by providing a more sterically defined and less reactive reagent.

Formation of Mixed Alkali-Metal Aggregates (e.g., Schlosser Bases)

Lithium tert-butoxide is a fundamental component in the formation of mixed alkali-metal aggregates, which are powerful reagents in organic synthesis. wikipedia.org These aggregates often exhibit reactivity that is significantly different from, and often greater than, that of the individual parent compounds. researchgate.net

A prominent example of such systems is the class of reagents known as Schlosser bases, which are typically generated by combining an alkyllithium reagent (like n-butyllithium) with a heavier alkali metal alkoxide, such as potassium tert-butoxide. wikipedia.orgnih.gov While the classic Schlosser base involves potassium, the underlying principle of mixed-metal synergism is also applicable to systems involving lithium tert-butoxide in combination with other organometallic compounds.

The formation of mixed aggregates between lithium tert-butoxide and other alkali metal compounds, including other lithium species, has been structurally characterized. researchgate.netresearchgate.net For instance, the co-crystallization of lithium tert-butoxide with other alkali metal tert-butoxides (from sodium to cesium) has been shown to produce a remarkable isostructural homologous series of mixed-metal cubane-type clusters. researchgate.net These studies provide a structural basis for understanding the synergistic effects observed in their reactivity.

The interaction between tert-butyllithium (B1211817) and lithium tert-butoxide also leads to the formation of well-defined mixed aggregates, which have been observed and characterized by NMR spectroscopy. acs.org Furthermore, the decomposition of these mixed aggregates can lead to the formation of novel mixed lithium hydride/lithium tert-butoxide aggregates. acs.org

The enhanced reactivity of mixed alkali-metal aggregates containing lithium tert-butoxide is a result of bimetallic synergism. researchgate.netnih.gov In these systems, the different alkali metal cations, with their varying sizes and Lewis acidities, work in concert to activate the substrate and/or the organometallic base.

In the context of Schlosser-type bases, the combination of a lithium alkyl and a potassium alkoxide results in a reagent that is significantly more basic than either component alone. wikipedia.org This superbasic character arises from the formation of a mixed-metal aggregate where the alkyl group is rendered more carbanionic and, therefore, more reactive. The larger, softer potassium cation is believed to play a key role in interacting with the substrate, while the smaller, harder lithium cation is integral to the structure of the aggregate. nih.gov

This synergistic effect allows for the deprotonation of substrates that are unreactive towards simple organolithium reagents. The enhanced reactivity is not merely an increase in basicity but can also manifest as altered selectivity in metalation reactions. For example, the regioselectivity of the deprotonation of aromatic and heteroaromatic compounds can be significantly influenced by the composition of the mixed-metal base.

The table below summarizes the components and general characteristics of these mixed-metal systems.

| System Components | Resulting Species | Key Feature | Primary Application |

| n-Butyllithium + Potassium tert-butoxide | Schlosser Base (Mixed Li/K aggregate) | Superbasicity | Deprotonation of weakly acidic protons |

| tert-Butyllithium + Lithium tert-butoxide | Mixed Lithium Aggregate | Modified reactivity and selectivity | Fine-tuning of organolithium reactions |

| Lithium tert-butoxide + Heavier Alkali Metal tert-butoxides | Mixed Alkali-Metal Alkoxide Clusters | Isostructural homologous series | Model systems for bimetallic synergism |

Ligand Preparation and Catalyst Precursor Development

Lithium tert-butoxide serves as a valuable precursor for the synthesis of other metal alkoxides, which are widely used as ligands and catalyst precursors in various chemical transformations. guidechem.comwikipedia.org The tert-butoxide ligand, with its bulky steric profile, can stabilize metal centers in low coordination states and influence the selectivity of catalytic reactions.

The synthesis of other metal tert-butoxides is often achieved through a salt metathesis reaction, where lithium tert-butoxide is reacted with a metal halide. For example, it is used in the preparation of copper(I) tert-butoxide and dimolybdenum hexa(tert-butoxide), both of which are important compounds in their own right. wikipedia.org

In addition to its role as a precursor for other alkoxide ligands, lithium tert-butoxide itself has been investigated as a precursor for the deposition of lithium-containing thin films by atomic layer deposition (ALD). aip.org ALD is a precise technique for growing thin films with atomic-level control, and the volatility and reactivity of lithium tert-butoxide make it a suitable candidate for this application. These thin films can be utilized in various catalytic and electronic applications.

Furthermore, lithium tert-butoxide can act as a catalyst or promoter in certain organic reactions. For example, it has been shown to mediate the α-alkylation of ketones with primary alcohols in the absence of a transition metal catalyst. rsc.org It also finds use as a base in carboxylation reactions of unprotected indoles and pyrroles with carbon dioxide. researchgate.net

The table below provides examples of metal complexes and materials prepared using lithium tert-butoxide as a precursor.

| Precursor | Reactant | Product | Application |

| Lithium tert-butoxide | Metal Halide (e.g., CuCl, MoCl₃) | Metal tert-butoxide (e.g., Cu(O-t-Bu), Mo₂(O-t-Bu)₆) | Catalyst, Catalyst Precursor |

| Lithium tert-butoxide | - | Lithium-containing thin films | Atomic Layer Deposition, Electronics, Catalysis |

Computational and Theoretical Investigations of Lithium;2 Methylpropan 2 Olate

Quantum Chemical Calculations of Reactivity and Structure

Quantum chemical calculations have been instrumental in elucidating the structural and electronic properties of lithium;2-methylpropan-2-olate. In the solid state, this compound is known to form hexameric and octameric aggregates. wikipedia.org Computational studies, often employing Density Functional Theory (DFT), have been used to investigate the geometries and stabilities of these and other aggregation states in various media.

These calculations provide detailed information on bond lengths, bond angles, and the distribution of electron density within the molecule and its aggregates. For instance, thermochemical calculations using dispersion-corrected DFT with an implicit solvation model have been used to predict the exergonic formation of mixed aggregates when Lewis bases are introduced. nih.gov

Table 1: Calculated Properties of Lithium Alkoxide Aggregates

| Property | Value/Description | Method | Reference |

| Aggregation State | Hexameric and octameric forms characterized in the solid state. | X-ray Crystallography | wikipedia.org |

| Mixed Aggregates | Formation of mixed aggregates with other organolithium compounds and Lewis bases is computationally predicted to be favorable. | DFT | nih.gov |

Modeling of Reaction Mechanisms and Transition States

Computational modeling has become an indispensable tool for mapping the reaction pathways involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, researchers can construct detailed potential energy surfaces that describe the entire course of a reaction.

For example, in the context of lithiation reactions, computational analysis has been used to explain the role of additives in altering the regioselectivity. DFT calculations can determine the activation energies for competing reaction pathways, thereby providing a quantitative understanding of the observed product distribution. In a study on a related system involving tert-butyllithium (B1211817), the activation energies for ortho and benzylic proton abstraction were calculated to be 16.4 kcal/mol and 18.6 kcal/mol, respectively, explaining the preference for the ortho-lithiated product in the absence of a coordinating agent. nih.gov

The identification and characterization of transition state structures are a key aspect of these studies. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes and is crucial for understanding the factors that control the reaction rate and selectivity. For instance, computational studies on enantioselective lithiation reactions have successfully identified the lowest energy transition states, which correctly predicted the observed stereochemical outcome. nih.gov

Table 2: Calculated Activation Energies for a Model Lithiation Reaction

| Reaction Pathway | Activation Energy (kcal/mol) | Computational Method | Reference |

| Ortho-lithiation | 16.4 | DFT | nih.gov |

| Benzylic lithiation | 18.6 | DFT | nih.gov |

| Ortho-lithiation (with HMPA) | 16.7 | DFT | nih.gov |

| Benzylic lithiation (with HMPA) | 20.7 | DFT | nih.gov |

Note: The data presented is for a model system with tert-butyllithium and is used to illustrate the application of computational methods in studying reaction mechanisms relevant to lithium alkoxides.

Prediction of Stereoselectivity and Regioselectivity

A significant application of computational chemistry in the study of this compound is the prediction and rationalization of stereoselectivity and regioselectivity in the reactions it mediates. Theoretical models can provide insights into the origins of selectivity that are often difficult to obtain through experimental means alone.

The regioselectivity of lithiation reactions, for instance, can be highly dependent on the nature of the lithium reagent and the presence of coordinating ligands. Computational studies have shown that changes in the aggregation state of the organolithium species can lead to a reversal of regioselectivity. By calculating the energies of the different possible transition states leading to various regioisomers, the experimentally observed product ratios can be explained and, in some cases, predicted. For example, the preference for ortho-lithiation in certain systems is attributed to a lower activation barrier for the transition state leading to the ortho-lithiated intermediate. nih.gov

Similarly, the stereoselectivity of reactions involving chiral substrates or catalysts can be modeled. By comparing the energies of the diastereomeric transition states, the enantiomeric excess or diastereomeric ratio of the products can be predicted. For instance, in the enantioselective lithiation of N-Boc-pyrrolidine, computational studies correctly predicted the sense of stereoinduction by identifying the transition state with the lowest activation energy. nih.gov

While specific computational studies predicting stereoselectivity in reactions directly involving this compound are not extensively documented in the reviewed literature, the principles derived from studies of related organolithium compounds are broadly applicable. These studies demonstrate the power of computational chemistry to provide a detailed, molecular-level understanding of the factors that govern the selectivity of these important reactions.

Advanced Materials Science Applications

Thin Film Deposition Technologies

The compound is extensively used in sophisticated thin-film deposition techniques that allow for the creation of highly uniform and conformal layers of lithium-containing materials. These methods are foundational to developing advanced components for energy technologies, especially for lithium-ion batteries. aalto.fi Atomic layer deposition (ALD) and molecular layer deposition (MLD) are two such techniques where lithium tert-butoxide has proven to be an invaluable precursor. acs.orgaalto.fi

Molecular Layer Deposition (MLD) is a vapor-phase deposition technique that utilizes organic precursors to build thin films layer-by-layer. Lithium tert-butoxide has been successfully employed in MLD processes to create novel metal-organic thin films. A notable example is the fabrication of lithium-ion conducting films, referred to as "lithicone". researchgate.net

In one MLD process, lithicone was synthesized using lithium tert-butoxide and ethylene (B1197577) glycol. researchgate.net Another study reported the deposition of lithium propane (B168953) dioxide (LPDO) using lithium tert-butoxide and 1,3-propanediol (B51772) as precursors at temperatures between 150 and 200 °C. researchgate.net These MLD-grown materials represent a new class of solid electrolytes with potential applications in all-solid-state batteries. researchgate.net

Below is a table summarizing key research findings on MLD processes using lithium tert-butoxide.

| Product | Co-Precursor | Deposition Temperature (°C) | Growth Per Cycle (Å/cycle) | Key Finding |

| Lithicone (Li1.5C2O1.8) | Ethylene Glycol | 135 | Not Specified | Film exhibits room temperature ionic conductivity of 3.6–5 × 10⁻⁸ S cm⁻¹ after annealing. researchgate.net |

| Lithium Propane Dioxide (LPDO) | 1,3-Propanediol | 150-200 | 0.15 - 0.23 | Demonstrates the versatility of MLD for creating different lithium-organic compounds. researchgate.net |

Atomic Layer Deposition (ALD) is a specialized thin-film deposition method that offers exceptional control over film thickness and conformality, which is crucial for coating complex 3D structures in microbatteries. aalto.fi Lithium tert-butoxide is the most widely utilized lithium precursor in ALD, particularly for research related to battery technology. acs.orgaip.org Its popularity stems from its ability to facilitate controllable, self-limiting growth when used with co-reactants like water. aip.organl.gov

A variety of lithium-containing films have been synthesized using lithium tert-butoxide in ALD processes. These include lithium hydroxide (B78521) (LiOH), lithium carbonate (Li₂CO₃), and more complex materials like lithium phosphorus oxynitride (LiPON), a promising solid-state electrolyte. aalto.firesearchgate.net For instance, LiOH and Li₂CO₃ films have been successfully grown using lithium tert-butoxide with H₂O and CO₂ as co-reactants. researchgate.net The ability to deposit such films is significant for applications like creating artificial solid-electrolyte interphase (SEI) layers on battery anodes. researchgate.net

The table below details several ALD processes that use lithium tert-butoxide.

| Deposited Film | Co-reactant(s) | Deposition Temperature (°C) | Growth Rate |

| Lithium Hydroxide (LiOH) | H₂O | 225 | 12.7 ng·cm⁻²·cycle⁻¹ (~0.9 Å/cycle) researchgate.netresearchgate.net |

| Lithium Carbonate (Li₂CO₃) | H₂O, CO₂ | 225 | 17.1 ng·cm⁻²·cycle⁻¹ researchgate.net |

| Lithium Phosphorus Oxynitride (LiPON) | Diethyl phosphoramidate (B1195095) (DEPA) | 290 | Not Specified |

The growth behavior of alkali metal tert-butoxides in ALD processes can be complex and challenging to fully understand. aip.organl.gov However, studies using quartz crystal microbalance (QCM) and mass spectrometry have provided insight into the reaction mechanism for lithium tert-butoxide. researchgate.net

In the ALD of LiOH using lithium tert-butoxide and water, a two-step reaction mechanism is proposed. researchgate.net

Precursor Adsorption: The lithium tert-butoxide precursor is pulsed into the reactor and chemically adsorbs onto the substrate surface. It is suggested that the molecule remains largely intact during this step. researchgate.net

Surface Reaction: A subsequent pulse of water (H₂O) is introduced. The water reacts with the adsorbed precursor to form the desired LiOH film and releases tert-butanol (B103910) (HOtBu) as a gaseous byproduct. researchgate.net

This cycle of self-saturating surface reactions is repeated to build the film thickness with atomic-level precision. researchgate.net It is also noted that in the gas phase, lithium tert-butoxide predominantly exists as a hexamer (a cluster of six molecules), which can influence its deposition behavior. aip.orgresearchgate.net The hygroscopic nature of the resulting LiOH films can present challenges, as they readily absorb water. researchgate.net

Research in Energy Storage Materials

The primary driver for the extensive research into lithium tert-butoxide as a precursor is the global demand for better energy storage solutions, particularly advanced lithium-ion batteries. aalto.fianl.gov The development of solid-state batteries, which replace flammable liquid electrolytes with solid materials, is a key area of focus for improving battery safety and performance. umd.edu

Lithium tert-butoxide serves as a fundamental building block in the synthesis of advanced energy storage materials via ALD and MLD. researchgate.netresearchgate.net Its role is to provide the lithium component in a volatile and reactive form suitable for gas-phase deposition. acs.org

Key roles include:

Solid Electrolyte Deposition: It is a critical precursor for depositing thin-film solid electrolytes like LiPON and "lithicone". aalto.firesearchgate.net These materials are essential for enabling all-solid-state microbatteries, which require conformal electrolyte coatings on 3D-structured electrodes. aalto.fi

Electrode Coatings: ALD-deposited films using lithium tert-butoxide can be used to create artificial solid-electrolyte interphase (SEI) layers on battery electrodes. researchgate.net A stable SEI is crucial for the long-term cycling stability and lifespan of lithium-ion batteries.

The clean chemistry offered by lithium tert-butoxide, often resulting in low carbon contamination, makes it a preferred choice for creating high-purity, functional thin films for these demanding applications. aip.org

Conclusion and Future Research Directions

Current Challenges and Limitations

Despite its broad utility, the practical application of lithium tert-butoxide is not without its challenges. A primary limitation is its high reactivity and sensitivity to moisture and air, which necessitates careful handling and storage under inert conditions to prevent decomposition. guidechem.comgelest.com This reactivity can also lead to undesired side reactions if not properly controlled.

Another significant challenge stems from its physical properties. In the solid and gas phases, lithium tert-butoxide exists as polymeric clusters, which can influence its reactivity and solubility. osti.gov Its solubility is generally good in many organic solvents, but this can be a double-edged sword, as its removal from a reaction mixture can sometimes be complicated. chemicalbook.com

In specific applications, such as atomic layer deposition (ALD), the use of certain co-reactants with lithium tert-butoxide can introduce impurities into the resulting thin films. For instance, the use of ozone as an oxidizing agent can lead to the formation of lithium carbonate species, which may be detrimental to the desired functionality of the material. osti.gov Furthermore, in organic synthesis, achieving high selectivity can be a challenge, and its strong basicity can sometimes lead to a lack of chemoselectivity, promoting undesired side reactions. masterorganicchemistry.com

Table 1: Key Challenges Associated with Lithium;2-methylpropan-2-olate

| Challenge | Description | Impacted Applications |

|---|---|---|

| High Reactivity and Sensitivity | Reacts readily with moisture and air, requiring inert handling conditions. guidechem.comgelest.com | Organic synthesis, materials science, industrial scale-up. |

| Polymeric Nature | Forms hexameric and other polymeric clusters in the gas phase, affecting reactivity and deposition processes. osti.gov | Atomic Layer Deposition (ALD), mechanistic studies. |

| Solubility and Purification | While soluble in many organic solvents, its removal can be challenging. chemicalbook.com Sublimation is often required for high-purity applications. rsc.org | Organic synthesis, preparation of high-purity materials. |

| Impurity Formation | Co-reactants in deposition processes can lead to the formation of undesired byproducts like lithium carbonate. osti.gov | Thin film fabrication, semiconductor manufacturing. |

| Selectivity in Organic Reactions | Its strong basicity can sometimes lead to poor chemoselectivity and side reactions. masterorganicchemistry.com | Complex molecule synthesis, fine chemical production. |

Emerging Avenues for Academic Exploration

The unique properties of lithium tert-butoxide continue to open new doors for academic research, particularly in the fields of materials science and catalysis. A significant area of emerging interest is its application in energy storage technologies. Researchers are actively investigating fluorinated derivatives, such as lithium nonafluoro-tert-butoxide, as electrolyte additives for high-voltage lithium-ion batteries. rsc.orgresearchgate.net These additives have shown promise in improving the cycling performance and stability of batteries by passivating the aluminum current collector. chemrxiv.org

Furthermore, the use of lithium tert-butoxide as a precursor in ALD for fabricating thin-film solid-state electrolytes is a burgeoning field of study. aip.org This technique allows for the precise, atomic-level deposition of lithium-containing materials, which is crucial for the development of next-generation, safer, and more efficient solid-state batteries. umd.eduresearchgate.net

In the realm of polymer chemistry, lithium tert-butoxide serves as an effective initiator for the anionic polymerization of various monomers, such as lactide, leading to the formation of biodegradable polymers like poly(lactic acid). sigmaaldrich.comacs.org Ongoing research is focused on controlling the microstructure and properties of these polymers for various biomedical and materials applications.

Potential for Novel Methodologies and Applications

The development of novel synthetic methodologies centered around lithium tert-butoxide is a vibrant area of research. A key trend is the move towards transition-metal-free reactions, which are more environmentally friendly and cost-effective. For instance, lithium tert-butoxide has been shown to mediate the α-alkylation of ketones with primary alcohols without the need for a transition metal catalyst. rsc.orgrsc.org It also promotes efficient transesterification reactions under mild conditions. rsc.org

Moreover, its role as a strong, non-nucleophilic base is being exploited in new ways. It is used in carboxylation reactions of unprotected indoles and pyrroles with carbon dioxide, offering a direct route to valuable chemical intermediates. researchgate.net The combination of lithium tert-butoxide with other reagents, such as phosphoramides, can alter the aggregation state and reactivity of organolithium compounds, enabling previously inaccessible chemical transformations. nih.gov

The discovery of novel mixed aggregates, such as those formed with lithium hydride, opens up possibilities for new types of reactive species with unique chemical properties. acs.org Additionally, its catalytic activity in reactions like the hydroboration of carbonyl compounds presents a practical and high-yielding method for the reduction of various functional groups. dntb.gov.ua The application of machine learning techniques, such as Bayesian optimization, is also helping to uncover novel glycosylation methodologies where lithium salts, including lithium tert-butoxide, can direct stereoselectivity. nih.gov

Table 2: Emerging and Novel Applications of this compound

| Area | Specific Application/Methodology | Significance |

|---|---|---|

| Energy Storage | Electrolyte additive (e.g., lithium nonafluoro-tert-butoxide) in high-voltage Li-ion batteries. rsc.orgresearchgate.netchemrxiv.org | Improved battery performance and stability. |

| Energy Storage | Precursor for Atomic Layer Deposition (ALD) of solid-state electrolytes. aip.orgresearchgate.net | Development of safer, high-performance solid-state batteries. |

| Polymer Chemistry | Initiator for anionic polymerization to produce biodegradable polymers. sigmaaldrich.comacs.org | Synthesis of advanced materials for biomedical applications. |

| Organic Synthesis | Transition-metal-free α-alkylation of ketones. rsc.orgrsc.org | Greener and more economical synthetic routes. |

| Organic Synthesis | Base-mediated carboxylation of heterocycles with CO2. researchgate.net | Direct functionalization of organic molecules. |

| Catalysis | Catalyst for the hydroboration of carbonyl compounds. dntb.gov.ua | Efficient and high-yielding reduction reactions. |

| Novel Reagents | Formation of mixed aggregates with other lithium compounds. acs.org | Creation of new reactive species with unique properties. |

| Methodology Discovery | Use in Bayesian optimization for discovering novel stereoselective glycosylations. nih.gov | Accelerating the discovery of new chemical reactions. |

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing lithium 2-methylpropan-2-olate, and how do deviations impact yield and purity?

- Methodological Answer : Synthesis typically involves deprotonation of 2-methylpropan-2-ol (tert-butanol) with lithium metal or lithium hydride in anhydrous solvents (e.g., THF or hexane). Key variables include temperature (-10°C to 25°C), stoichiometric ratios (1:1 Li:alcohol), and exclusion of moisture . Deviations like excess lithium can lead to side reactions (e.g., alkoxide aggregation), while moisture induces hydrolysis, reducing purity. Quantify purity via H NMR (tert-butyl proton shift at δ 1.1–1.3 ppm) or titration with standardized HCl .

Q. How can researchers characterize lithium 2-methylpropan-2-olate’s structural and electronic properties?

- Methodological Answer :

- X-ray crystallography : Resolves Li-O bonding geometry and coordination number (tetrahedral vs. dimeric structures).

- IR spectroscopy : Identifies O–Li stretching modes (450–550 cm) and absence of O–H peaks (~3200 cm) to confirm deprotonation .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict charge distribution and reactivity trends .

Advanced Research Questions

Q. How do contradictory data on lithium 2-methylpropan-2-olate’s solubility in ethers arise, and how can they be resolved?

- Methodological Answer : Discrepancies often stem from solvent purity (e.g., THF peroxides), Li concentration, or measurement techniques. For example:

| Solvent | Reported Solubility (g/100 mL) | Study Conditions | Source |

|---|---|---|---|

| THF | 15–20 | Anhydrous, 25°C | |

| Diethyl ether | <5 | Ambient, wet |

- Resolve via controlled experiments: Use Karl Fischer titration for solvent dryness validation and replicate under inert atmospheres .

Q. What mechanistic insights explain lithium 2-methylpropan-2-olate’s role in asymmetric catalysis?

- Methodological Answer : The steric bulk of the tert-butyl group directs substrate approach in enantioselective reactions (e.g., aldol additions). Advanced studies combine kinetic profiling (e.g., Eyring plots) with C NMR to track transition states. For example:

- Catalytic cycle : Li-alkoxide activates carbonyl groups via Lewis acid-base interactions, while steric hindrance controls stereochemistry .

- Contradiction : Some studies report reduced efficacy in polar solvents due to ion-pair disruption. Address via solvent screening (e.g., toluene vs. DME) and correlate with enantiomeric excess (HPLC with chiral columns) .

Q. How can computational models predict lithium 2-methylpropan-2-olate’s stability under varying thermal conditions?

- Methodological Answer :

- Thermogravimetric analysis (TGA) : Measures decomposition onset (typically >200°C in inert atmospheres).

- Molecular dynamics simulations : Predict degradation pathways (e.g., ligand dissociation or oxidation) using software like Gaussian or ORCA. Validate with experimental DSC data .

Experimental Design & Data Analysis

Q. What statistical methods are suitable for analyzing reproducibility issues in lithium alkoxide syntheses?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., solvent purity, Li particle size).

- Error analysis : Calculate relative standard deviation (RSD) across batches. For example:

| Batch | Yield (%) | Purity (%) |

|---|---|---|

| 1 | 78 | 95 |

| 2 | 82 | 93 |

| 3 | 75 | 96 |

- RSD = (Standard deviation / Mean) × 100. Aim for <5% RSD for industrial-grade reproducibility .

Q. How should researchers handle conflicting NMR spectral assignments for lithium 2-methylpropan-2-olate?

- Methodological Answer : Cross-validate with Li NMR (chemical shifts: 0–2 ppm for monomeric vs. aggregated species) and isotopic labeling. For example, Li enhances signal resolution due to narrower linewidths .

Ethical & Reporting Standards

Q. What are the best practices for documenting synthetic procedures to ensure reproducibility?

- Methodological Answer : Follow guidelines from the Beilstein Journal of Organic Chemistry:

- Report solvent batch numbers, drying methods (e.g., molecular sieves), and inert gas flow rates.

- Provide raw spectral data in Supporting Information, including integration values and baseline corrections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.